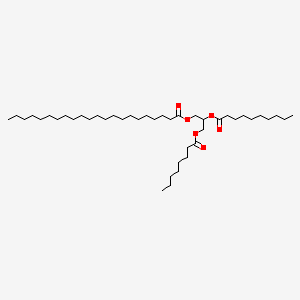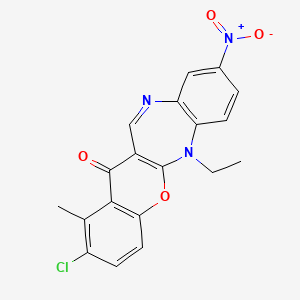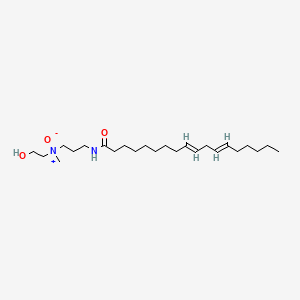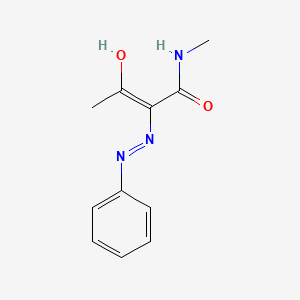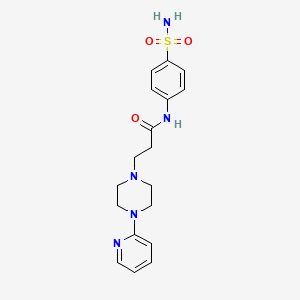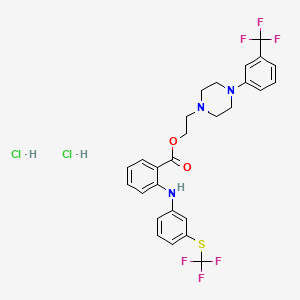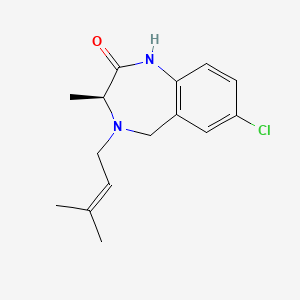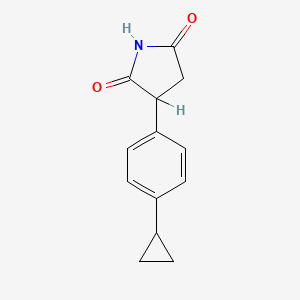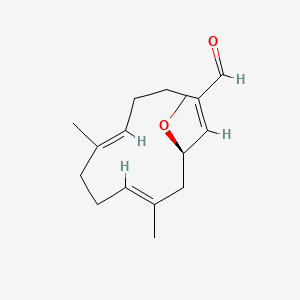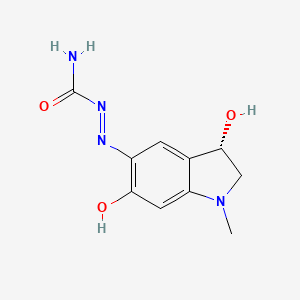
Carbazochrome, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbazochrome can be synthesized through the oxidation of adrenaline. The process involves the use of specific reagents and conditions to achieve the desired product. One method involves dissolving the raw materials in a solvent, followed by a stirring reaction at elevated temperatures (80-120°C) to obtain the crude product .
Industrial Production Methods: Industrial production of Carbazochrome Sodium Sulfonate involves several steps, including raw material dissolution, reaction, decolorization, separation, crystallization, and refinement. This method ensures the production of Carbazochrome Sodium Sulfonate with excellent physicochemical properties .
Análisis De Reacciones Químicas
Types of Reactions: Carbazochrome undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functional applications.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents to convert adrenaline to Carbazochrome.
Reduction: Specific reducing agents can be used to modify the compound’s structure.
Substitution: Various substituents can be introduced to the molecule under controlled conditions.
Major Products Formed: The primary product formed from these reactions is Carbazochrome itself, which can be further modified to produce derivatives like Carbazochrome Sodium Sulfonate .
Aplicaciones Científicas De Investigación
Carbazochrome has several scientific research applications across various fields:
Chemistry: Used in studies involving oxidation and reduction reactions.
Biology: Investigated for its role in enhancing microcirculatory tone and platelet aggregation.
Industry: Explored as a potential drug delivery nanocarrier when combined with carbon nanotubes.
Mecanismo De Acción
Carbazochrome exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. These receptors are coupled to Gq protein, which initiates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels . This cascade activates various pathways, including the arachidonic acid pathway, resulting in the synthesis of endoperoxides like thromboxane A2. The increased calcium levels also activate myosin light-chain kinase, promoting platelet aggregation and adhesion .
Comparación Con Compuestos Similares
Carbazochrome is unique compared to other hemostatic agents due to its specific mechanism of action and its origin as an oxidation product of adrenaline. Similar compounds include:
Tranexamic Acid: Another hemostatic agent used to reduce blood loss during surgeries.
Troxerutin: Often used in combination with Carbazochrome for treating hemorrhoids.
Carbazochrome’s unique interaction with α-adrenoreceptors and its ability to enhance microcirculatory tone set it apart from other hemostatic agents .
Propiedades
Número CAS |
329329-71-7 |
|---|---|
Fórmula molecular |
C10H12N4O3 |
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
[(3S)-3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl]iminourea |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/t9-/m1/s1 |
Clave InChI |
SSCSSDNTQJGTJT-SECBINFHSA-N |
SMILES isomérico |
CN1C[C@H](C2=CC(=C(C=C21)O)N=NC(=O)N)O |
SMILES canónico |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


